![molecular formula C22H19BrClN5O4 B5243086 N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline](/img/structure/B5243086.png)
N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline is a complex organic compound characterized by the presence of bromine, chlorine, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of aniline derivatives followed by bromination and chlorination reactions. The final step often includes the coupling of the piperazine ring with the nitroaniline derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing specialized reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to convert nitro groups to amines.
Substitution: Halogen atoms can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline exerts its effects involves interactions with specific molecular targets. The presence of nitro and halogen groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClN5O4/c23-15-5-7-16(8-6-15)25-18-13-21(22(29(32)33)14-20(18)28(30)31)27-11-9-26(10-12-27)19-4-2-1-3-17(19)24/h1-8,13-14,25H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLDDKKEHXSITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)NC4=CC=C(C=C4)Br)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
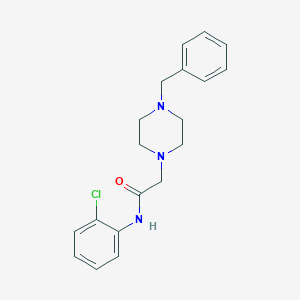
![1-(2-chlorobenzyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5243007.png)

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-5-[(3-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5243023.png)
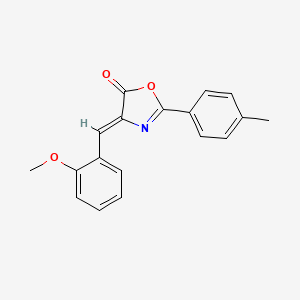
![4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-YL}butanamide](/img/structure/B5243034.png)
![2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate](/img/structure/B5243041.png)
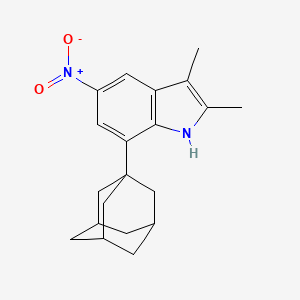
![DIMETHYL 2-[2,2,7-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B5243053.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5243077.png)
![(3E)-5-(4-bromophenyl)-3-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]furan-2-one](/img/structure/B5243079.png)
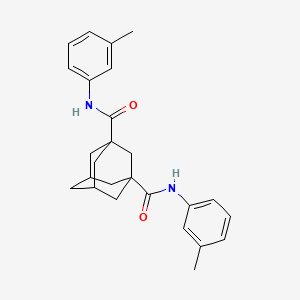
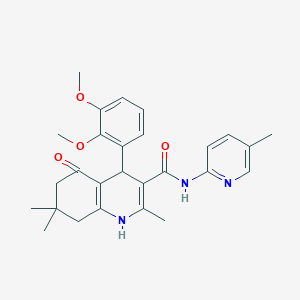
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5243097.png)
